- 1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, Federal Republic of Germany, , ,
Cas no 96568-07-9 (7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester)

96568-07-9 structure
Nome del prodotto:7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
Numero CAS:96568-07-9
MF:C14H12ClFN2O3
MW:310.708086013794
MDL:MFCD08458313
CID:61854
PubChem ID:11722954
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- ETHYL 1-CYCLOPROPYL-7-CHLORO-6-FLUORO-1,4-DIHYDRO-4-OXO-1,8-NAPHTHYLRIDINE CARBOXYLATE
- 1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8- Naphthyridine-3-Carboxylic acid
- Ethyl1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate
- 1-Cyclopropyl-6-Fluoro-7-Chloride-4-Oxo-1,4-Dihydro-1,8-Napthyridine-3-Carboxylie acid
- 1,8-Naphthyridine-3-carboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, ethyl ester
- ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylicacid ethyl ester
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylicacid ethyl ester
- C14H12ClFN2O3
- ethyl 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
- 7-Chloro-1-cyclopropyl-6-fluo
- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (ACI)
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic Acid Ethyl Ester;
- Ethyl7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- AKOS015999949
- MFCD08458313
- AS-13782
- DTXSID30471143
- 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4- oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
- 96568-07-9
- CS-0046189
- 1-cyclopropyl-6-fluoro-7- chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
- ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
- SCHEMBL5422476
- RWCZOVMOKFTUAD-UHFFFAOYSA-N
- SY047866
- AC-7741
- cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
-
- MDL: MFCD08458313
- Inchi: 1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3
- Chiave InChI: RWCZOVMOKFTUAD-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(=O)C2C(=NC(=C(C=2)F)Cl)N(C2CC2)C=1)OCC
Proprietà calcolate
- Massa esatta: 310.05200
- Massa monoisotopica: 310.0520481g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 495
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 59.5
- XLogP3: 3
Proprietà sperimentali
- Densità: 1.727
- Punto di fusione: 173-175°C
- Punto di ebollizione: 485.919°C at 760 mmHg
- Punto di infiammabilità: 247.675°C
- Indice di rifrazione: 1.692
- PSA: 61.19000
- LogP: 2.70060
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condizioni di conservazione:Inert atmosphere,2-8°C
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB336937-25g |
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; . |
96568-07-9 | 25g |
€111.70 | 2025-02-17 | ||
TRC | C365395-25g |
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |
96568-07-9 | 25g |
$ 856.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y0983230-100g |
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
96568-07-9 | 95% | 100g |
$330 | 2024-08-02 | |
abcr | AB336937-5 g |
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; . |
96568-07-9 | 5g |
€77.40 | 2023-04-26 | ||
Chemenu | CM141358-25g |
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
96568-07-9 | 95+% | 25g |
$226 | 2021-08-05 | |
Alichem | A219007994-100g |
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
96568-07-9 | 96% | 100g |
$711.48 | 2023-08-31 | |
TRC | C365395-1g |
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |
96568-07-9 | 1g |
$ 127.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT513-5g |
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |
96568-07-9 | 96% | 5g |
97.0CNY | 2021-08-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-358143-1 g |
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate, |
96568-07-9 | 1g |
¥1,504.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358143A-5 g |
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate, |
96568-07-9 | 5g |
¥4,513.00 | 2023-07-10 |
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: Potassium carbonate
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylateJournal of Heterocyclic Chemistry, 1991, 28(2), 541-3,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Riferimento
- Use of tetrabutylammonium fluoride as a cyclization agent in the synthesis of bactericidal 4-pyridone-3-carboxylic acid derivativesTetrahedron Letters, 1988, 29(16), 1931-4,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- 7-chloro-4-oxo-1,8-naphthyridine-3-carboxylates as antibacterials, United States, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 8 h, reflux
Riferimento
- Method for synthesis of Gemifloxacin main-ring compound, China, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Toluene ; rt → 130 °C
Riferimento
- Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application, China, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, reflux
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of antimicrobial quinolones and heterocyclic compounds, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Preparation of fluoronicotinic acid derivatives as intermediates for naphthyridine antibiotics, Japan, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt
1.2 30 min, rt
1.3 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Water ; 2 h, rt
1.2 30 min, rt
1.3 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Water ; 2 h, rt
Riferimento
- Structure aided design of chimeric antibioticsBioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2428-2433,
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: Oxalyl chloride
Riferimento
- Preparation of naphthyridinone- and quinolonecarboxylic acids as antibacterial agents, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
Riferimento
- Synthesis and antibacterial activity of new 5-substituted 1-cyclopropyl-6-fluoro-7-piperazinyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acidsJournal of Heterocyclic Chemistry, 1992, 29(4), 985-9,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Solvents: Acetonitrile ; 1.5 h, 75 - 80 °C
Riferimento
- Preparation of quinolonecarboxylate derivatives, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Acetic anhydride
1.2 Solvents: Toluene
1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
1.2 Solvents: Toluene
1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Riferimento
- Process for preparing quinolonecarboxylic acid esters and 1,8-naphthyridinecarboxylic acid esters, Japan, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Solvents: Acetic anhydride ; rt → 130 °C; 20 h, 130 °C
1.2 Solvents: Ethanol ; 2 h, rt
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; cooled; 2 h, rt
1.2 Solvents: Ethanol ; 2 h, rt
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; cooled; 2 h, rt
Riferimento
- Preparation of quinolonecarboxylic acid derivatives as antibacterial agents, China, , ,
Synthetic Routes 15
Condizioni di reazione
Riferimento
- 1,8-Naphthyridine derivatives, European Patent Organization, , ,
Synthetic Routes 16
Condizioni di reazione
Riferimento
- One-pot four-step process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid using DMF dialkyl acetals, World Intellectual Property Organization, , ,
Synthetic Routes 17
Condizioni di reazione
Riferimento
- Preparation of 3-amino-2-arylcarbonylacrylates or -acrylonitriles as intermediates for antibacterial agents, Japan, , ,
Synthetic Routes 18
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Raw materials
- 3-Pyridinepropanoic acid, 2,6-dichloro-α-[(cyclopropylamino)methylene]-5-fluoro-β-oxo-, ethyl ester
- Methyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropanoate
- 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester
- (dimethoxymethyl)dimethylamine
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8naphthyridine-3-carboxylic Acid
- ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-(dimethylamino)acrylate
- cyclopropanamine
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Preparation Products
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Letteratura correlata
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
96568-07-9 (7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester) Prodotti correlati
- 1346707-45-6(4-Chloro-2-((4-fluorobenzyl)thio)pyridine)
- 1515949-38-8(2-chloro-1-(2-chloro-6-fluorophenyl)ethan-1-ol)
- 107754-14-3(Methyl 4-(5-Amino-1-methylindol-3-yl)methyl-3-methoxybenzoate)
- 1909316-06-8(5H,6H,7H-pyrrolo3,4-dpyrimidine-2-carboxylic acid)
- 2034413-03-9(5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one)
- 901259-56-1(2-{2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide)
- 1784985-10-9(1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine)
- 946292-06-4(4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine)
- 2137841-49-5(2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid)
- 2639204-09-2(8-Methoxyisoquinoline-6-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96568-07-9)7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester

Purezza:99%
Quantità:100g
Prezzo ($):150.0